molecular formula C39H58FeNO3P2PdS- B12040479 DTBPF-Pd-G3 GT capsule

DTBPF-Pd-G3 GT capsule

Cat. No.: B12040479
M. Wt: 845.2 g/mol
InChI Key: WLRXGSRROJVGMG-UHFFFAOYSA-N
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Description

The compound DTBPF-Pd-G3 GT capsule is a third-generation Buchwald precatalyst. It is known for its air, moisture, and thermal stability, as well as its high solubility in a wide range of common organic solvents. This compound is highly effective in various cross-coupling reactions, making it a valuable reagent in synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DTBPF-Pd-G3 involves the coordination of palladium with 1,1’-bis(di-tert-butylphosphino)ferrocene. The reaction typically occurs under inert conditions to prevent oxidation and degradation of the catalyst. The process involves the use of palladium(II) chloride and the ligand in an appropriate solvent, followed by purification to obtain the desired product .

Industrial Production Methods: Industrial production of DTBPF-Pd-G3 GT capsule follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity. The use of automated systems and controlled environments ensures consistent quality and performance of the catalyst .

Chemical Reactions Analysis

Types of Reactions: DTBPF-Pd-G3 GT capsule is primarily used in cross-coupling reactions, including:

  • Buchwald-Hartwig Cross Coupling Reaction
  • Heck Reaction
  • Hiyama Coupling
  • Negishi Coupling
  • Sonogashira Coupling
  • Stille Coupling
  • Suzuki-Miyaura Coupling

Common Reagents and Conditions: The common reagents used in these reactions include aryl halides, organometallic reagents, and bases. The reactions typically occur under mild to moderate temperatures, with the presence of the DTBPF-Pd-G3 catalyst facilitating the formation of carbon-carbon and carbon-heteroatom bonds .

Major Products Formed: The major products formed from these reactions are various substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

DTBPF-Pd-G3 GT capsule has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of DTBPF-Pd-G3 involves the formation of an active palladium species that facilitates the cross-coupling reactions. The palladium center undergoes oxidative addition with the aryl halide, followed by transmetalation with the organometallic reagent, and finally reductive elimination to form the desired product. The ligand, 1,1’-bis(di-tert-butylphosphino)ferrocene, plays a crucial role in stabilizing the palladium center and enhancing the catalytic activity .

Comparison with Similar Compounds

Similar Compounds:

  • JackiePhos Pd G3
  • MorDalphos Pd G3
  • XantPhos Pd G4
  • t-BuDavePhos Pd G4
  • QPhos Pd G3
  • cataCXium® A Pd G3
  • N-XantPhos Pd G3

Uniqueness: DTBPF-Pd-G3 GT capsule stands out due to its lower catalyst loadings, shorter reaction times, efficient formation of the active catalytic species, and accurate control of the ligand-to-palladium ratio. These features make it a highly efficient and versatile catalyst for various cross-coupling reactions .

Properties

Molecular Formula

C39H58FeNO3P2PdS-

Molecular Weight

845.2 g/mol

InChI

InChI=1S/2C13H22P.C12H10N.CH4O3S.Fe.Pd/c2*1-12(2,3)14(13(4,5)6)11-9-7-8-10-11;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;;/h2*7-10H,1-6H3;1-6,8-9H,13H2;1H3,(H,2,3,4);;/q;;-1;;;

InChI Key

WLRXGSRROJVGMG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)P([C]1[CH][CH][CH][CH]1)C(C)(C)C.CC(C)(C)P([C]1[CH][CH][CH][CH]1)C(C)(C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Fe].[Pd]

Origin of Product

United States

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